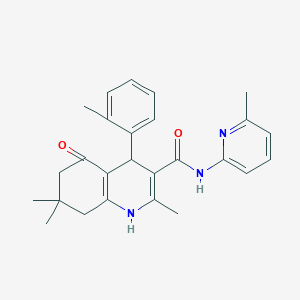![molecular formula C19H19F2N3O3 B5030695 1-{5-FLUORO-4-[4-(2-FLUORO-4-NITROPHENYL)PIPERAZIN-1-YL]-2-METHYLPHENYL}ETHAN-1-ONE](/img/structure/B5030695.png)
1-{5-FLUORO-4-[4-(2-FLUORO-4-NITROPHENYL)PIPERAZIN-1-YL]-2-METHYLPHENYL}ETHAN-1-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{5-FLUORO-4-[4-(2-FLUORO-4-NITROPHENYL)PIPERAZIN-1-YL]-2-METHYLPHENYL}ETHAN-1-ONE is a complex organic compound that features a fluorinated aromatic ring and a piperazine moiety
Métodos De Preparación
The synthesis of 1-{5-FLUORO-4-[4-(2-FLUORO-4-NITROPHENYL)PIPERAZIN-1-YL]-2-METHYLPHENYL}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the fluorinated aromatic ring and the piperazine derivative. Common synthetic routes include:
Nitration and Fluorination: The aromatic ring is first nitrated and then fluorinated to introduce the nitro and fluoro groups.
Piperazine Coupling: The fluorinated aromatic compound is then coupled with a piperazine derivative under suitable conditions, often using a coupling agent like EDCI or DCC.
Final Assembly:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
1-{5-FLUORO-4-[4-(2-FLUORO-4-NITROPHENYL)PIPERAZIN-1-YL]-2-METHYLPHENYL}ETHAN-1-ONE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The fluoro groups can be substituted with other nucleophiles under appropriate conditions, such as using a strong base.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the piperazine moiety.
Materials Science: The fluorinated aromatic ring makes it a candidate for the development of advanced materials with unique electronic properties.
Biological Studies: It can be used in studies investigating the interaction of fluorinated compounds with biological systems, providing insights into their behavior and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 1-{5-FLUORO-4-[4-(2-FLUORO-4-NITROPHENYL)PIPERAZIN-1-YL]-2-METHYLPHENYL}ETHAN-1-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the piperazine moiety suggests potential activity at neurotransmitter receptors, while the fluorinated aromatic ring may enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar compounds include other fluorinated aromatic compounds and piperazine derivatives. For example:
1-{4-[4-(2-FLUORO-4-NITROPHENYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE: Similar structure but lacks the additional fluoro group on the aromatic ring.
1-{5-FLUORO-4-[4-(2-CHLORO-4-NITROPHENYL)PIPERAZIN-1-YL]-2-METHYLPHENYL}ETHAN-1-ONE: Similar structure but with a chloro group instead of a fluoro group.
The uniqueness of 1-{5-FLUORO-4-[4-(2-FLUORO-4-NITROPHENYL)PIPERAZIN-1-YL]-2-METHYLPHENYL}ETHAN-1-ONE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[5-fluoro-4-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]-2-methylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O3/c1-12-9-19(17(21)11-15(12)13(2)25)23-7-5-22(6-8-23)18-4-3-14(24(26)27)10-16(18)20/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUDBCFTSJGFGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)F)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2-hydroxyethyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B5030615.png)
![4-tert-butyl-N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5030623.png)
![4'-{(Z)-[(4-{[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)imino]methyl}-4-biphenylyl acetate](/img/structure/B5030631.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B5030632.png)

![methyl 4-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoate](/img/structure/B5030646.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-(4-methoxyphenyl)urea](/img/structure/B5030649.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methylfuran-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5030657.png)
![N-[2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5030660.png)
![N-(4-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5030676.png)
![2-(4-methylphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5030689.png)
![N-[bis(4-fluorophenyl)-oxo-lambda6-sulfanylidene]-4-chlorobenzenesulfonamide](/img/structure/B5030697.png)
![2-[(2,5-dimethylphenyl)sulfonyl-methylamino]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5030705.png)
![[1-[(5-chloro-2-thienyl)carbonyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5030706.png)
